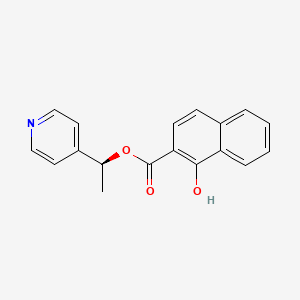
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that features a naphthalene ring system, a carboxylic acid group, a hydroxyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with (1S)-1-(4-pyridinyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-naphthalenecarboxylic acid, 1-keto-, (1S)-1-(4-pyridinyl)ethyl ester.
Reduction: Formation of 2-naphthalenemethanol, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1R)-1-(4-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(3-pyridinyl)ethyl ester
- 2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(2-pyridinyl)ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 1-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its specific stereochemistry and the position of the pyridine ring. This configuration can result in distinct biological and chemical properties compared to its isomers and analogs.
Propiedades
Número CAS |
827319-95-9 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
[(1S)-1-pyridin-4-ylethyl] 1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12(13-8-10-19-11-9-13)22-18(21)16-7-6-14-4-2-3-5-15(14)17(16)20/h2-12,20H,1H3/t12-/m0/s1 |
Clave InChI |
KQWNBRBVBVBNNF-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canónico |
CC(C1=CC=NC=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



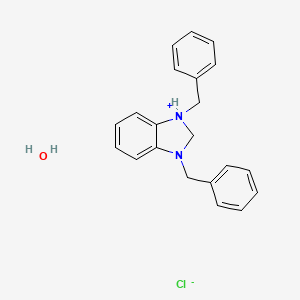
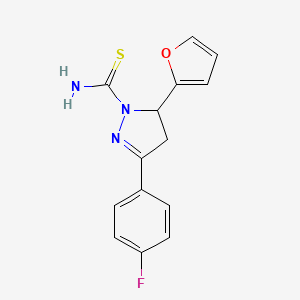
![3,5-Dimethyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrazole](/img/structure/B15159069.png)
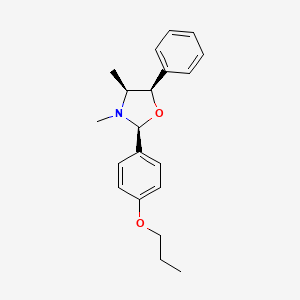
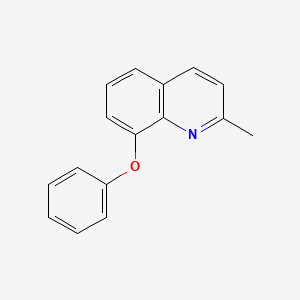
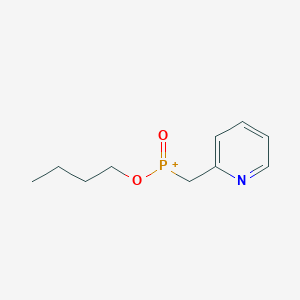
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
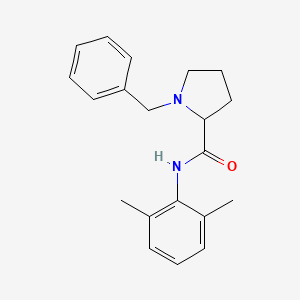
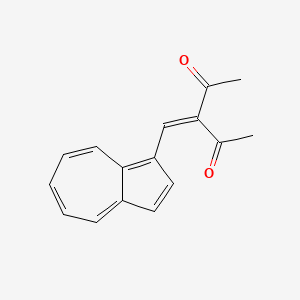
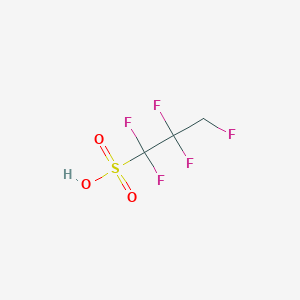

![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
